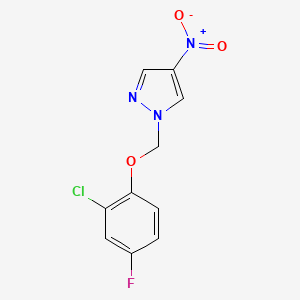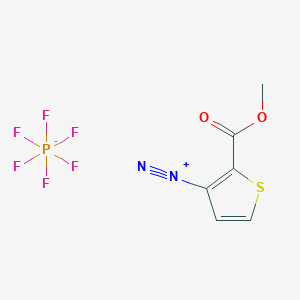
2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole
Descripción general
Descripción
The compound "2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are often synthesized for their potential pharmacological properties and can be modified to enhance their activity and specificity .
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various starting materials and reaction conditions. For instance, 2-chlorocyclohepta[b]pyrroles reacted with o-phenylenediamine to yield cyclohepta[1',2':4,5]pyrrolo[1,2-a]benzimidazole derivatives . Another approach described the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Additionally, 1-aminoalkyl-2-benzyl-nitro-benzimidazoles were synthesized, with some showing strong analgesic activity . These methods demonstrate the versatility in synthesizing benzimidazole derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using various spectroscopic methods, including NMR, IR, and UV/Vis spectroscopy. X-ray crystallography is also used to determine the crystal and molecular structure of these compounds, as seen in the study of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles . Quantum mechanical calculations, such as DFT, can predict and confirm the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a range of chemical reactions. For example, reactions with triethyl orthoformate or acetic anhydride can yield various substituted benzimidazoles . The reactivity of these compounds allows for further functionalization and the development of novel compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as fluorescence quantum yield and Stokes shift, can be studied to understand their potential applications. For instance, 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole exhibited high fluorescence quantum yield, which could be useful in fluorescence-based applications . The pharmacological properties of these compounds are diverse, with some showing antioxidant, antiaggregant, and hypotensive properties, among others . However, not all synthesized benzimidazole derivatives exhibit significant biological activity, as seen in the study of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(2-aminoethyl)benzenesulfonamide, have been found to target carbonic anhydrase 2 .
Mode of Action
Related compounds like 2-aminoethyl diphenylborinate (2-apb) have been shown to modulate store-operated calcium entry (soce), depending on their concentration .
Biochemical Pathways
Related compounds like 2-aminoethyl diphenylborinate (2-apb) have been associated with the modulation of intracellular ip3-induced calcium release .
Pharmacokinetics
For instance, 2-Aminoethyl diphenylborinate (2-APB) is known to be membrane-permeable , which could potentially influence its bioavailability.
Result of Action
Related compounds like 2-aminoethyl diphenylborinate (2-apb) have been shown to inhibit or enhance soce, depending on their concentration . This modulation could potentially influence various cellular processes, including cell differentiation, proliferation, and neurotransmission.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some amines can be corrosive or toxic, and appropriate safety measures should be taken when handling them . The safety data sheet (SDS) for a specific compound provides detailed information about its hazards, safe handling procedures, and emergency measures.
Direcciones Futuras
The future directions for research on a specific compound would depend on its properties and potential applications. For example, polymers containing the zwitterionic compound 2-methacryloyloxyethyl phosphorylcholine (MPC) have been studied for use in biodevices due to their ability to prevent nonspecific protein adsorption . Similar research could potentially be conducted on “2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole” if it has similar properties.
Análisis Bioquímico
Biochemical Properties
2-(2-Aminoethyl)-5-methoxy-1-methyl-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, influencing neurotransmitter pathways . The nature of these interactions often involves binding to receptor sites, which can modulate the activity of the receptors and influence downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect dopamine signaling pathways, which play a crucial role in various cellular functions, including neurotransmission and hormone regulation . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit certain ion channels, thereby affecting ion transport and cellular excitability . These binding interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Studies have shown that its effects can vary depending on the duration of exposure, with prolonged exposure leading to different cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that high doses can lead to significant changes in cellular function and metabolism, potentially causing toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s metabolism can also impact its bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which can influence its localization and accumulation within cells . Understanding these transport mechanisms is essential for determining the compound’s therapeutic potential and distribution in the body.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the Golgi apparatus, where it can influence glycosylation reactions and other cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2-(5-methoxy-1-methylbenzimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10-4-3-8(15-2)7-9(10)13-11(14)5-6-12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMMHHWZQRIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



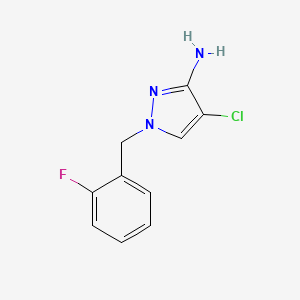




![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)
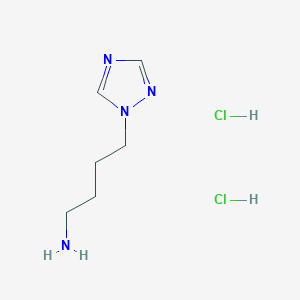
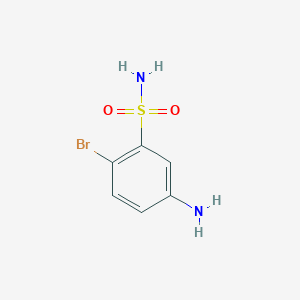
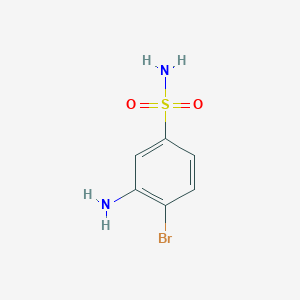
![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)
